molecular formula C10H12INO3S B14825763 N-(2-Cyclopropoxy-4-iodophenyl)methanesulfonamide

N-(2-Cyclopropoxy-4-iodophenyl)methanesulfonamide

Cat. No.: B14825763
M. Wt: 353.18 g/mol
InChI Key: FVXSINQTELUPHX-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-4-iodophenyl)methanesulfonamide: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a phenyl ring

Properties

Molecular Formula

C10H12INO3S

Molecular Weight

353.18 g/mol

IUPAC Name

N-(2-cyclopropyloxy-4-iodophenyl)methanesulfonamide

InChI

InChI=1S/C10H12INO3S/c1-16(13,14)12-9-5-2-7(11)6-10(9)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

FVXSINQTELUPHX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)I)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyclopropoxy-4-iodophenyl)methanesulfonamide typically involves the following steps:

    Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction of the iodine atom can yield the corresponding phenylmethanesulfonamide.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Phenylmethanesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-Cyclopropoxy-4-iodophenyl)methanesulfonamide is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, and the compound may exhibit activity against certain bacterial strains.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-4-iodophenyl)methanesulfonamide in biological systems involves its interaction with enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in antibacterial activity.

Comparison with Similar Compounds

  • N-(2-Iodophenyl)methanesulfonamide
  • N-(4-Iodophenyl)methanesulfonamide
  • N-(2-Cyclopropoxyphenyl)methanesulfonamide

Comparison: N-(2-Cyclopropoxy-4-iodophenyl)methanesulfonamide is unique due to the presence of both the cyclopropoxy and iodine groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. For example, the cyclopropoxy group can enhance lipophilicity, potentially improving membrane permeability in biological systems.

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